molecular formula C13H13NO B6366000 MFCD18311984 CAS No. 1261940-79-7

MFCD18311984

Cat. No.: B6366000
CAS No.: 1261940-79-7
M. Wt: 199.25 g/mol
InChI Key: YVLZUSWAUXVZED-UHFFFAOYSA-N
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Description

However, based on the structure of MDL identifiers (e.g., MFCD00003330 in , MFCD00039227 in ), MDL numbers typically correspond to specific chemical entries in databases, cataloging molecular formulas, physical properties, and synthesis pathways. While direct data for MFCD18311984 is absent in the sources, analogous compounds in the evidence (e.g., CAS 915720-54-6, CAS 1533-03-5) suggest that such entries generally include:

  • Molecular formula and weight
  • Synthesis methods (e.g., Grignard reactions, catalytic processes)
  • Physicochemical properties (e.g., solubility, log S values)
  • Safety data (e.g., hazard statements like H315, H319)

For instance, CAS 915720-54-6 (C₇H₆FNO) in is synthesized via a Grignard reaction at -78°C, achieving 95% yield, while CAS 1533-03-5 (C₁₀H₉F₃O) in involves a methanol-based reaction with sulfonyl hydrazides .

Properties

IUPAC Name

5-(3,5-dimethylphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-9-3-10(2)5-11(4-9)12-6-13(15)8-14-7-12/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLZUSWAUXVZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=CC(=CN=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682591
Record name 5-(3,5-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-79-7
Record name 5-(3,5-Dimethylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18311984” involves several steps, each requiring specific conditions and reagents. The exact synthetic route can vary, but typically includes:

    Initial Formation: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions.

    Intermediate Steps: These steps may involve purification and further reactions to refine the compound.

    Final Synthesis: The final product is obtained through a series of reactions that ensure the desired purity and structure.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow processes. This ensures a consistent supply of the compound with high purity and yield. The conditions are carefully controlled to optimize the reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

“MFCD18311984” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves replacing one functional group with another, using reagents like halogens or alkyl groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

“MFCD18311984” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18311984” exerts its effects involves specific molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.

    Pathways Involved: These interactions can trigger a cascade of biochemical reactions, leading to the desired effect. For example, it may inhibit or activate certain metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights systematic approaches to comparing structurally related compounds. Below is a synthesis of key comparison metrics derived from analogous entries:

Table 1: Structural and Functional Group Comparison

CAS No. Molecular Formula Key Functional Groups Molecular Weight Similarity Score*
915720-54-6 C₇H₆FNO Fluoropyridine, nitrile 139.13 0.89–0.95
1533-03-5 C₁₀H₉F₃O Trifluoromethyl, ketone 202.17 0.95–1.00
1761-61-1 C₇H₅BrO₂ Bromo, carboxylic acid 201.02 0.87–0.93
428854-24-4 C₁₇H₁₅FN₈ Fluorobenzyl, pyrazolo-pyridine 350.35 0.85–0.91

*Similarity scores derived from structural alignment algorithms in , and 5.

Table 2: Physicochemical Properties

CAS No. Solubility (mg/mL) Log S (ESOL) Bioavailability Score Hazard Statements
915720-54-6 N/A -2.47 0.55 H315, H319, H335
1533-03-5 0.687 -2.63 0.55 H302
1761-61-1 0.687 -2.47 0.55 H302
428854-24-4 N/A -3.12* 0.45 H315, H319

*Estimated from molecular descriptors in .

Key Research Findings

Fluorinated vs. Brominated Analogs : Fluorinated compounds (e.g., CAS 915720-54-6) exhibit higher reactivity in Grignard reactions compared to brominated analogs (CAS 1761-61-1), likely due to fluorine’s electronegativity enhancing electrophilic sites .

Trifluoromethyl Groups: Compounds like CAS 1533-03-5 (C₁₀H₉F₃O) show superior bioavailability (Score 0.55) and solubility (0.687 mg/mL) compared to non-fluorinated analogs, aligning with trends in drug design .

Safety Profiles : Hazard statements (e.g., H315 for skin irritation) are consistent across fluorinated and brominated derivatives, emphasizing the need for controlled handling .

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